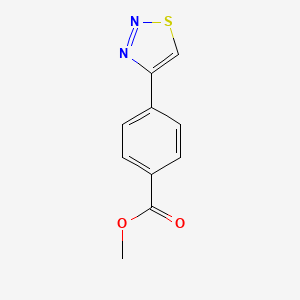

Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate

Description

Contextualization of Thiadiazole and Benzoate (B1203000) Scaffolds in Medicinal and Material Chemistry Research

The thiadiazole ring system, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is considered a "privileged scaffold" in drug discovery. chemscene.comresearchgate.net Its various isomers, particularly the 1,2,3-thiadiazole (B1210528) and 1,3,4-thiadiazole (B1197879) cores, are integral to a wide array of pharmacologically active compounds. bldpharm.com These scaffolds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. chemscene.combldpharm.compressbooks.pub The presence of the sulfur atom often enhances lipophilicity, which can improve a molecule's ability to cross biological membranes, while the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. google.com

Similarly, the benzoate scaffold is a common feature in both natural and synthetic bioactive molecules. Benzoic acid and its esters, like methyl benzoate, are utilized in the food and perfume industries and also serve as building blocks for more complex pharmaceuticals. In drug design, the benzoate group can act as a linker or a pharmacophore that interacts with specific receptors. The combination of a thiadiazole ring with a benzoate moiety, as seen in Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, creates a molecule with potential for a diverse range of applications, leveraging the established biological and chemical properties of both components.

Historical Perspective on the Synthesis and Initial Academic Exploration of Related Thiadiazole-Containing Compounds

The synthesis of 1,2,3-thiadiazoles has a rich history, with several named reactions developed for their preparation. The most prominent of these is the Hurd-Mori synthesis, first reported in 1955. mdpi.comchemicalbook.com This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride to form the 1,2,3-thiadiazole ring. mdpi.com The Hurd-Mori reaction has proven to be a versatile and widely used method for accessing a variety of substituted 1,2,3-thiadiazoles and has been the subject of numerous modifications and improvements over the decades to enhance yields and broaden its substrate scope. nih.gov

Initial academic exploration of thiadiazole-containing compounds was largely driven by their interesting chemical properties and the desire to develop novel heterocyclic systems. Over time, as their diverse biological activities became more apparent, research shifted towards their potential applications in medicine and agriculture. bldpharm.com The study of 4-aryl-1,2,3-thiadiazoles, the class to which Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate belongs, has been a significant area of this research, with scientists investigating how different substituents on the phenyl ring influence the compound's biological and physical properties. thecasehq.com

Rationale for Academic Investigation of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate

The rationale for the academic investigation of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate stems from the well-documented potential of its constituent scaffolds. The 1,2,3-thiadiazole moiety is a known pharmacophore with a wide range of biological activities, and researchers are continually exploring new derivatives in the search for more potent and selective therapeutic agents. chemscene.com The methyl benzoate portion of the molecule offers a site for further chemical modification, allowing for the creation of a library of related compounds with potentially different properties.

The investigation of compounds like Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate is driven by the principles of structure-activity relationship (SAR) studies. By synthesizing and testing a series of related molecules, researchers can identify the structural features that are essential for a particular biological activity. This knowledge can then be used to design new compounds with improved efficacy and reduced side effects. The combination of a biologically active heterocycle with a modifiable aromatic ester makes Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate a logical target for synthesis and screening in drug discovery programs.

Scope and Objectives of Current Research Efforts on Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate

While specific, dedicated research programs on Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate are not prominent in the literature, the broader research efforts on related compounds provide a clear indication of the likely scope and objectives. The primary objective would be the synthesis of the compound, likely via a Hurd-Mori type reaction starting from methyl 4-acetylbenzoate.

Following a successful synthesis, the objectives would likely include:

Structural Characterization: Thoroughly characterizing the molecule using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: Evaluating the compound's activity against a panel of biological targets, based on the known activities of other thiadiazole derivatives. This could include screens for anticancer, antimicrobial, or antiviral activity. chemscene.combldpharm.com

Structure-Activity Relationship (SAR) Studies: Using Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate as a lead compound for the synthesis of a series of analogues with modifications to both the thiadiazole and benzoate rings to understand how these changes affect its biological activity.

Material Science Applications: Investigating the potential of the compound in material science, for example, as a component in organic light-emitting diodes (OLEDs) or as a corrosion inhibitor, given the known applications of other heterocyclic compounds.

The overarching goal of such research would be to uncover novel applications for this class of compounds and to contribute to the fundamental understanding of how molecular structure influences chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(thiadiazol-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-4-2-7(3-5-8)9-6-15-12-11-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREHHRJNDQCUPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372316 | |

| Record name | methyl 4-(1,2,3-thiadiazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254749-08-1 | |

| Record name | methyl 4-(1,2,3-thiadiazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Analysis of Methyl 4 1,2,3 Thiadiazol 4 Yl Benzoate

Retrosynthetic Analysis and Key Precursors for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate

A logical retrosynthetic disconnection of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate breaks down the 1,2,3-thiadiazole (B1210528) ring, a common strategy for this heterocyclic system. The most prevalent synthetic routes, such as the Hurd-Mori reaction and its modern variants, build the thiadiazole ring onto a pre-existing carbonyl compound. mdpi.comresearchgate.net This approach identifies two primary building blocks: a functionalized methyl benzoate (B1203000) component and a synthon that provides the requisite nitrogen and sulfur atoms.

The C4-C5 bond of the thiadiazole ring is traced back to a carbonyl compound and its α-carbon. This leads to Methyl 4-acetylbenzoate as the key precursor for the aromatic portion of the molecule. The remaining N-N-S segment of the heterocycle is typically derived from a hydrazine (B178648) derivative and a sulfur-donating reagent.

Therefore, the key precursors for the synthesis are:

Methyl 4-acetylbenzoate : Provides the carbon backbone for the 4-(methoxycarbonyl)phenyl moiety.

A Hydrazine Reagent : Such as semicarbazide, tosylhydrazide (p-toluenesulfonylhydrazide), or hydrazine hydrate, which forms an intermediate hydrazone.

A Thionating/Cyclizing Agent : Such as thionyl chloride (SOCl₂), elemental sulfur (S₈), or sulfur monochloride (S₂Cl₂). e-bookshelf.de

Classical Synthetic Routes Towards the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring system can be constructed through several classical methods, primarily involving cyclization reactions. isres.orgresearchgate.net

While the Hantzsch synthesis is classically associated with the formation of thiazoles (1,3-thiazoles), a different named reaction, the Pechmann Synthesis , is a cornerstone for 1,2,3-thiadiazole synthesis. isres.orgthieme-connect.de This method, first reported in 1896, involves the 1,3-dipolar cycloaddition of a diazoalkane, such as diazomethane (B1218177), with an isothiocyanate. thieme-connect.de This reaction typically produces 5-amino-1,2,3-thiadiazole derivatives. The scope can be limited, as some isothiocyanates show low reactivity with diazomethane at room temperature. thieme-connect.de

The oxidative cyclization of thiosemicarbazones, typically derived from aldehydes, is a known route for synthesizing five-membered sulfur-nitrogen heterocycles. This reaction is usually promoted by oxidizing agents like ferric chloride (FeCl₃). sbq.org.br However, this pathway predominantly leads to the formation of 2-amino-1,3,4-thiadiazole (B1665364) or 1,2,4-triazole-3-thione isomers, rather than the 1,2,3-thiadiazole core. arkat-usa.org The mechanism involves the oxidation of the thiosemicarbazone, followed by intramolecular cyclization. The specific isomer formed depends heavily on the substrate and reaction conditions.

Beyond the Pechmann synthesis, the Wolff Synthesis provides another classical route utilizing diazo compounds. This method involves the heterocyclization of α-diazo thiocarbonyl compounds. e-bookshelf.deresearchgate.net In practice, this is often achieved by reacting α-diazoketones with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. The α-diazo thioketone intermediate undergoes a spontaneous cyclization to yield the 1,2,3-thiadiazole ring. e-bookshelf.de

Interactive Data Table: Classical 1,2,3-Thiadiazole Syntheses

| Synthesis Name | Key Reactants | Typical Product | Reference |

| Pechmann Synthesis | Diazoalkane + Isothiocyanate | 5-Amino-1,2,3-thiadiazoles | thieme-connect.de |

| Wolff Synthesis | α-Diazoketone + Thionating Agent | Substituted 1,2,3-thiadiazoles | e-bookshelf.deresearchgate.net |

Synthesis of the Methyl Benzoate Component and its Functionalization

The primary precursor, Methyl 4-acetylbenzoate , is readily synthesized through standard organic transformations. The most direct method is the Fischer esterification of 4-Acetylbenzoic acid . This reaction involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

An alternative route involves the Friedel-Crafts acylation of methyl benzoate. However, this method is less common due to the deactivating nature of the ester group, which directs incoming electrophiles to the meta position, leading to undesired isomers. Therefore, starting from 4-acetylbenzoic acid is the preferred and more regioselective approach.

Coupling Strategies for Constructing Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate

The "coupling" that forms the final molecule is the ring-construction step, where the functionalized methyl benzoate precursor is cyclized to form the 4-aryl-1,2,3-thiadiazole system. The Hurd-Mori reaction and its modern improvements are the principal strategies employed.

The Hurd-Mori reaction , in its classic form, is a two-step process. wikipedia.org First, Methyl 4-acetylbenzoate is condensed with a hydrazine derivative, such as semicarbazide, to form the corresponding hydrazone. This intermediate, which must possess an α-methylene group, is then treated with excess thionyl chloride (SOCl₂). The thionyl chloride acts as both the sulfur source and the cyclizing agent, leading to the formation of the 1,2,3-thiadiazole ring in moderate to good yields. mdpi.com

More recent, one-pot modifications offer improved efficiency. A widely used method involves the reaction of an aryl ketone (Methyl 4-acetylbenzoate), p-toluenesulfonylhydrazide (tosylhydrazide), and elemental sulfur (S₈) in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This reaction is often catalyzed by iodine and avoids the use of the harsh and moisture-sensitive thionyl chloride. researchgate.net These modern procedures provide a direct route from the ketone to the final 4-aryl-1,2,3-thiadiazole product. organic-chemistry.org

Interactive Data Table: Synthesis Conditions for 4-Aryl-1,2,3-Thiadiazoles

| Method | Precursors | Reagents/Catalyst | Typical Solvent | Yield Range | Reference |

| Hurd-Mori Reaction | Aryl ketone hydrazone | Thionyl Chloride (SOCl₂) | Dichloromethane | Good | mdpi.comwikipedia.org |

| Modified Hurd-Mori | Aryl ketone, Tosylhydrazide | Elemental Sulfur (S₈), Iodine (I₂) | DMSO | Good to Excellent | researchgate.net |

| TBAI-Catalyzed | N-tosylhydrazone, Sulfur | Tetrabutylammonium iodide (TBAI) | Dioxane | 44-98% | mdpi.com |

Suzuki, Stille, and Other Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a viable, though less common, strategy for the synthesis of 4-aryl-1,2,3-thiadiazoles like Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate. These methods typically involve the coupling of a halogenated 1,2,3-thiadiazole with a suitable organometallic reagent.

The Suzuki-Miyaura coupling is a prospective route, which would involve the reaction of a 4-halo-1,2,3-thiadiazole with (4-(methoxycarbonyl)phenyl)boronic acid or its esters. Research on related heterocyclic systems demonstrates the feasibility of this approach. For instance, Suzuki-Miyaura reactions have been successfully applied to functionalize different thiadiazole isomers, such as 3,5-dichloro-1,2,4-thiadiazole, which reacts with various arylboronic acids to yield 5-aryl-3-chloro-1,2,4-thiadiazoles or 3,5-diaryl-1,2,4-thiadiazoles depending on the reaction conditions. nih.gov Similarly, the coupling of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govorganic-chemistry.orgmdpi.comthiadiazole) with pinacolato boronic esters has been reported, showcasing the reactivity of a bromine atom on a 1,2,3-thiadiazole-containing system in this type of reaction. researchgate.net

The Stille cross-coupling , which pairs an organohalide with an organotin compound, is another applicable methodology. Studies on 4,7-dibromobenzo[d] nih.govorganic-chemistry.orgmdpi.comthiadiazole and 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govorganic-chemistry.orgmdpi.comthiadiazole) have shown that these substrates undergo Stille reactions with various aromatic and heteroaromatic stannyl (B1234572) derivatives. nih.govresearchgate.net The reactions are typically catalyzed by palladium complexes like PdCl2(PPh3)2. nih.gov This suggests that a 4-halo-1,2,3-thiadiazole could be effectively coupled with methyl 4-(tributylstannyl)benzoate to furnish the target compound.

A general scheme for these cross-coupling reactions is presented below:

| Reaction | Thiadiazole Substrate | Coupling Partner | Catalyst (Typical) |

| Suzuki-Miyaura | 4-Halo-1,2,3-thiadiazole (X=Br, I) | (4-(methoxycarbonyl)phenyl)boronic acid | Pd(PPh3)4, Pd(OAc)2 |

| Stille | 4-Halo-1,2,3-thiadiazole (X=Br, I) | Methyl 4-(tributylstannyl)benzoate | PdCl2(PPh3)2 |

Direct Arylation Approaches

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. This strategy involves the direct coupling of a C-H bond of the thiadiazole ring with an aryl halide.

Palladium-catalyzed direct C-H (het)arylation has been successfully employed for complex 1,2,3-thiadiazole systems. For example, the direct arylation of benzo[1,2-d:4,5-d′]bis( nih.govorganic-chemistry.orgmdpi.comthiadiazole) with bromoarenes in the presence of Pd(OAc)2 is a powerful tool for forming 4-mono- and 4,8-di-arylated products. nih.govnih.gov This demonstrates that the C-H bond at the 4-position of the 1,2,3-thiadiazole ring is susceptible to this type of functionalization. The reaction conditions often involve a palladium catalyst, a phosphine (B1218219) ligand or a phosphonium (B103445) salt, and a base such as potassium pivalate (B1233124) (PivOK). nih.gov

The general applicability of this method is supported by studies on related heterocycles. Ligand-free palladium-catalyzed direct arylation of thiazoles with aryl bromides proceeds efficiently with low catalyst loadings. organic-chemistry.org Furthermore, palladium(II) acetate (B1210297) has been shown to effectively catalyze the direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles, which are structurally very similar to 1,2,3-thiadiazoles. scienceopen.com This reaction provides a straightforward route to fully substituted triazoles with well-defined regiochemistry. scienceopen.com

For the synthesis of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, this approach would involve the reaction between unsubstituted 1,2,3-thiadiazole and methyl 4-halobenzoate.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The successful synthesis of 4-aryl-1,2,3-thiadiazoles is highly dependent on the optimization of reaction parameters to maximize yield and purity. Key variables include the choice of catalyst, solvent, base, temperature, and reaction time.

The Hurd-Mori reaction, a classical method involving the cyclization of a hydrazone with thionyl chloride, remains a common route. mdpi.comresearchgate.net However, modern variations aim to improve its efficiency and scope. A significant improvement involves a metal-free, TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which provides 1,2,3-thiadiazoles in good yields. organic-chemistry.org Another highly efficient method uses readily available tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) at room temperature, affording very good yields. organic-chemistry.org

The table below summarizes various synthetic conditions and reported yields for the synthesis of 4-aryl-1,2,3-thiadiazole cores found in the literature.

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Modified Hurd-Mori | N-Tosylhydrazones, Sulfur | TBAI | Not specified | Not specified | Good | organic-chemistry.org |

| Tosylhydrazone Cyclization | Tosylhydrazones, NH4SCN | None | EtOH | Room Temp. | Very Good | organic-chemistry.org |

| I2-Mediated Cyclization | Enaminones, Tosylhydrazine, Sulfur | I2 / DMSO | DMSO | Not specified | Very Good | organic-chemistry.org |

| I2-Catalyzed Cyclization | Aryl Ketone, TsNHNH2, S8 | I2 (10 mol%) | DMSO | Not specified | Up to 95% | researchgate.net |

| Photocatalysis | Azoalkenes, KSCN | Cercosporin (B1668469) | Not specified | Not specified | Moderate to Max | mdpi.com |

Optimization studies often reveal that solvent choice is critical; for instance, in some multi-component reactions, acetic acid has been identified as the preeminent solvent. researchgate.net Temperature also plays a crucial role, with reactions carried out at reflux often showing significantly higher yields compared to those at room temperature. researchgate.net

Stereochemical Control and Regioselectivity Considerations in Synthetic Pathways

For the specific compound Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, stereochemical control is not a factor in its synthesis as the molecule is achiral and does not possess any stereocenters.

However, regioselectivity is a critical consideration. The 1,2,3-thiadiazole ring is asymmetric, and reactions can potentially yield 4-substituted or 5-substituted isomers. The majority of synthetic pathways afford the 4-substituted isomer with high regioselectivity.

The classical Hurd-Mori reaction and its variations provide inherent regiochemical control. mdpi.comresearchgate.net This reaction proceeds via the cyclization of hydrazones derived from ketones possessing an α-methylene group. The regiochemistry of the final 1,2,3-thiadiazole is dictated by the structure of the starting ketone. To synthesize Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate via this route, one would start with methyl 4-(acetyl)benzoate. Its conversion to the corresponding N-tosylhydrazone, followed by reaction with a sulfur source, directly leads to the desired 4-aryl product. researchgate.net

In direct arylation approaches, the inherent reactivity of the C-H bonds on the thiadiazole ring governs regioselectivity. Studies on related heterocycles often show a preference for substitution at a specific position, which can be exploited for selective synthesis. organic-chemistry.orgscienceopen.com Similarly, in the Rh(I)-catalyzed denitrogenative annulation of 1,2,3-thiadiazoles, the electronic and steric properties of the reactants have been shown to influence the regiochemical outcome. semanticscholar.org While this specific reaction produces thiophenes, it underscores the principle that regioselectivity in reactions involving the 1,2,3-thiadiazole core can be finely tuned. semanticscholar.org

Green Chemistry Principles in the Synthesis of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiadiazole derivatives to create more environmentally benign and efficient processes. nanobioletters.com These approaches focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.

Alternative Energy Sources: Microwave irradiation and ultrasonication are prominent green techniques used in thiadiazole synthesis. nanobioletters.combenthamdirect.com These methods often lead to significantly reduced reaction times, improved yields, and fewer side products compared to conventional heating. benthamdirect.com

Greener Solvents and Catalysts: The use of eco-friendly solvents like ethanol is a key aspect of green synthesis. organic-chemistry.org Furthermore, there is a shift towards metal-free catalytic systems. For example, the synthesis of 1,2,3-thiadiazoles can be achieved using iodine in DMSO or TBAI as catalysts, avoiding the use of heavy metals. organic-chemistry.orgresearchgate.net Visible light photocatalysis represents another sustainable approach, utilizing light as a renewable energy source to drive chemical reactions under mild conditions. organic-chemistry.org

Atom Economy and One-Pot Reactions: Multi-component reactions (MCRs), such as the Ugi four-component reaction (U-4CR), are highly valued in green chemistry for their high atom economy and operational simplicity. The Ugi reaction has been employed to synthesize libraries of 4-methyl-1,2,3-thiadiazole (B96444) derivatives in a green and rapid one-pot process. nih.gov These reactions combine multiple starting materials in a single step, reducing the need for intermediate purification and minimizing solvent waste. mdpi.com

Emerging Synthetic Approaches for Analogues and Derivatives of the Compound

The development of novel synthetic methods continues to expand the toolkit for creating analogues and derivatives of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate. These emerging approaches offer advantages in terms of efficiency, substrate scope, and functional group tolerance.

Modern Metal-Free Cyclizations: Beyond the classical Hurd-Mori reaction, several innovative metal-free methods have been developed. A notable example is the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by TBAI, which serves as a practical and improved Hurd-Mori protocol. organic-chemistry.org Another efficient, metal-free approach involves the iodine/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur to produce 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis is a rapidly advancing field in organic synthesis. The synthesis of 1,2,3-thiadiazoles can be achieved via a photocatalytic process using cercosporin as a catalyst, which allows the reaction to proceed with good regioselectivity and broad functional group compatibility under mild, sustainable conditions. mdpi.comorganic-chemistry.org

Multi-Component Strategies: As mentioned, the Ugi four-component reaction provides a powerful platform for the rapid generation of diverse 1,2,3-thiadiazole derivatives. nih.gov This one-pot strategy allows for the combination of an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid component (in this case, a thiadiazole-containing one) to quickly build molecular complexity. mdpi.comnih.gov This is particularly useful for creating libraries of analogues for structure-activity relationship studies.

Advanced Structural Elucidation and Conformational Analysis of Methyl 4 1,2,3 Thiadiazol 4 Yl Benzoate

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal unit cell.

The ester group's conformation is anticipated to be coplanar with the benzene (B151609) ring to maximize resonance stabilization. The arrangement of molecules in the crystal lattice would be governed by weak intermolecular forces, defining the material's bulk properties.

Table 1: Predicted Bond Lengths and Angles for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate

| Parameter | Bond/Angle | Predicted Value | Basis of Prediction |

| Bond Lengths | |||

| C=O (ester) | ~1.21 Å | Data from methyl benzoate (B1203000) derivatives | |

| C-O (ester) | ~1.34 Å | Data from methyl benzoate derivatives | |

| O-CH₃ (ester) | ~1.44 Å | Data from methyl benzoate derivatives | |

| C-C (inter-ring) | ~1.48 Å | Data from similar bi-aryl systems | |

| C=N (thiadiazole) | ~1.32 Å | Data from 1,2,3-thiadiazole (B1210528) derivatives | |

| N=N (thiadiazole) | ~1.27 Å | Data from 1,2,3-thiadiazole derivatives | |

| C-S (thiadiazole) | ~1.70 Å | Data from 1,2,3-thiadiazole derivatives | |

| Bond Angles | |||

| O=C-O (ester) | ~124° | Data from methyl benzoate derivatives | |

| C-C-C (inter-ring) | ~120° | Standard sp² hybridization | |

| C-S-N (thiadiazole) | ~95° | Data from 1,2,3-thiadiazole derivatives |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, ¹H and ¹³C NMR spectra would provide definitive confirmation of its chemical structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, thiadiazole, and methyl protons. The protons on the benzene ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern, in the downfield region (δ 7.5-8.5 ppm). A sharp singlet corresponding to the lone proton on the thiadiazole ring would also be present in this aromatic region. The methyl ester protons would appear as a sharp singlet further upfield, typically around δ 3.9 ppm. rsc.org

The ¹³C NMR spectrum would complement this information, showing unique resonances for each carbon atom in the molecule. Key signals would include the ester carbonyl carbon (~166 ppm), the aromatic and thiadiazole carbons (δ 120-155 ppm), and the methyl carbon (~52 ppm). mdpi.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Methyl (CH₃) | ~3.9 | Singlet |

| Aromatic (H2', H6') | ~8.1 | Doublet | |

| Aromatic (H3', H5') | ~7.9 | Doublet | |

| Thiadiazole (H5) | ~8.8 | Singlet | |

| ¹³C | Methyl (CH₃) | ~52 | |

| Aromatic (C3', C5') | ~129 | ||

| Aromatic (C2', C6') | ~130 | ||

| Aromatic (C1') | ~132 | ||

| Aromatic (C4') | ~135 | ||

| Thiadiazole (C4) | ~150 | ||

| Thiadiazole (C5) | ~138 | ||

| Carbonyl (C=O) | ~166 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A cross-peak between the two aromatic doublets would confirm their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. It would show a correlation from the methyl protons to the carbonyl carbon, and from the aromatic protons to the thiadiazole carbon, thus confirming the link between the methyl benzoate and thiadiazole moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could provide information on the preferred solution-state conformation, such as the spatial relationship between the protons on the phenyl ring and the proton on the thiadiazole ring.

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) is used to study molecules that undergo conformational changes at a rate comparable to the NMR timescale. For Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, the primary dynamic process would be the rotation around the single bond connecting the phenyl and thiadiazole rings. At room temperature, this rotation is expected to be rapid, leading to time-averaged, sharp NMR signals. By lowering the temperature, this rotation could be slowed. If the energy barrier to rotation is sufficiently high, DNMR could allow for the observation of individual conformers, providing valuable data on the rotational energy barrier and the stability of different spatial arrangements.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong, sharp absorption band around 1720-1730 cm⁻¹ corresponding to the C=O stretching of the ester group. researchgate.net Other key absorptions would include C-O stretching vibrations for the ester at approximately 1280 cm⁻¹ and 1100 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹. Vibrations characteristic of the 1,2,3-thiadiazole ring (C=N, N=N, C-S stretches) would be expected in the 1500-800 cm⁻¹ fingerprint region. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations, particularly the symmetric "breathing" mode, and the C=N bonds of the thiadiazole ring are expected to produce strong Raman signals. chemicalbook.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency | Predicted Raman Frequency |

| C-H Stretch (Aromatic) | Phenyl, Thiadiazole | 3100-3000 (Medium) | 3100-3000 (Strong) |

| C-H Stretch (Aliphatic) | Methyl (CH₃) | 2980-2950 (Weak) | 2980-2950 (Medium) |

| C=O Stretch | Ester | 1730-1720 (Strong) | 1730-1720 (Weak) |

| C=C Stretch | Aromatic Ring | 1610-1580 (Medium) | 1610-1580 (Strong) |

| C=N / N=N Stretch | Thiadiazole Ring | 1550-1400 (Medium) | 1550-1400 (Medium) |

| C-O Stretch | Ester | 1300-1250 (Strong) | 1300-1250 (Weak) |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govsemanticscholar.org For Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate (C₁₀H₈N₂O₂S), the calculated exact mass is 220.0306 Da. An HRMS measurement confirming this mass to within a few parts per million would unambiguously verify its molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides structural information. Under electron ionization (EI), a plausible fragmentation pathway would begin with the molecular ion ([M]⁺• at m/z 220). Subsequent fragmentation could involve:

Loss of the methoxy (B1213986) radical (•OCH₃) to yield an acylium ion at m/z 189.

Loss of the entire methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z 161.

Cleavage of the thiadiazole ring, often characterized by the loss of a nitrogen molecule (N₂), leading to smaller, stable fragment ions.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives or Potential Chirality Studies

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules that can rotate plane-polarized light. Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it would not exhibit a CD or ORD spectrum.

These techniques would only become relevant if the molecule were modified to introduce chirality. For instance, the synthesis of a derivative containing a chiral center, or the formation of a complex with a chiral host molecule, would produce a species that could be analyzed by chiroptical methods to determine its absolute configuration or study its binding interactions.

Electron Microscopy Techniques (e.g., TEM, SEM) for Supramolecular Assembly or Material Contexts

While direct experimental data from Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) specifically for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate is not extensively available in public literature, the utility of these techniques can be thoroughly understood by examining studies on structurally analogous heterocyclic compounds. Electron microscopy is a powerful tool for visualizing the morphology and structure of materials at the nanoscale, which is crucial for understanding the supramolecular assemblies and solid-state properties of organic molecules.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy operates by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the sample forms an image, which is then magnified and focused onto an imaging device. TEM can provide high-resolution images of the internal structure of materials.

Furthermore, cryo-TEM, a technique where the sample is flash-frozen in a vitrified solvent, could be employed to observe the morphology of aggregates of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate in a near-native state, preserving delicate structures that might be altered by conventional sample preparation methods. This is particularly useful for studying liquid crystalline phases or other ordered assemblies in solution. anu.edu.aujst.go.jp

Illustrative TEM Data for a Hypothetical Self-Assembled Thiadiazole Derivative:

| Parameter | Observed Value | Description |

| Morphology | Nanofibers | Elongated, thread-like structures observed. |

| Average Width | 20 ± 5 nm | The average diameter of the individual nanofibers. |

| Length | > 1 µm | Nanofibers extending beyond the field of view. |

| Electron Diffraction | Diffuse Rings | Indicative of an amorphous or poorly crystalline nature of the assembly. |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy provides detailed images of the surface of a sample. It works by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

For Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, SEM would be particularly useful for examining the morphology of its crystalline form or of thin films and other solid-state preparations. For example, SEM could reveal the crystal habit, surface features, and any defects present. In research on related heterocyclic compounds, SEM has been used to characterize the morphology of prepared phosphors, revealing intricate networks of interconnected micro-fibers. researchgate.net This type of analysis is crucial for understanding how the molecule packs in the solid state and how this might influence its material properties.

SEM can also be used to observe changes in morphology induced by external stimuli, such as temperature or solvents. For instance, if Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate were to exhibit different polymorphic forms, SEM could help to distinguish between them based on their crystal morphologies.

Illustrative SEM Data for a Hypothetical Crystalline Thiadiazole Derivative:

| Parameter | Observed Value | Description |

| Crystal Habit | Plate-like | Crystals grow predominantly in two dimensions, forming thin plates. |

| Surface Topography | Smooth with some step-like features | The crystal surfaces are generally flat, with evidence of layered growth. |

| Average Crystal Size | 50 µm x 20 µm x 2 µm | Dimensions of typical single crystals observed. |

| Agglomeration | Moderate | Individual crystals are often found in clusters. |

Computational Chemistry and Theoretical Modeling of Methyl 4 1,2,3 Thiadiazol 4 Yl Benzoate

Quantum Mechanical (QM) Calculations

No specific studies detailing quantum mechanical calculations for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate were identified. Theoretical investigations on similar heterocyclic compounds often utilize the following methodologies:

While no explicit DFT data exists for the target compound, studies on other thiadiazole derivatives frequently use DFT to calculate electronic properties. Such analyses typically involve the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting the reactivity and electronic behavior of a molecule. The energy gap between HOMO and LUMO is a key parameter in assessing molecular stability.

There is no available research that employs Ab Initio methods for high-accuracy property calculations of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate. These computationally intensive methods are used for precise predictions of molecular properties when high accuracy is required.

Computational prediction of spectroscopic parameters is a standard practice in the characterization of new compounds. However, no published data was found for the predicted NMR, IR, or UV-Vis spectra of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate based on theoretical calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Information regarding molecular mechanics and molecular dynamics simulations specifically for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate is not available in the current body of scientific literature.

No studies on the conformational analysis or energy minimization of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate using molecular mechanics were found. This type of analysis is fundamental for understanding the three-dimensional structure and stability of a molecule.

Research detailing the solvation effects and intermolecular interactions of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate through molecular dynamics simulations has not been published. These simulations are vital for understanding the behavior of the compound in different solvent environments and its potential interactions with other molecules.

Docking Studies and Ligand-Target Interactions (Conceptual Frameworks)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is crucial in drug discovery for understanding how a ligand, such as a derivative of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy. amazonaws.com

The primary goal of docking is to identify the most stable binding mode, characterized by the lowest binding energy or docking score. uowasit.edu.iq This score is calculated by a scoring function that considers various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. amazonaws.com For thiadiazole derivatives, docking studies have been instrumental in elucidating hypothetical binding modes with various receptors, such as the GABA-A receptor-associated protein. amazonaws.com

The conceptual framework for a docking study involving Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). This involves removing water molecules and any co-crystallized ligands. nih.gov

Preparation of the Ligand: Generating the 3D structure of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate and optimizing its geometry to find the lowest energy conformation.

Docking Simulation: Using software to systematically search for the best fit of the ligand within the receptor's active site. Algorithms, such as genetic algorithms, are often employed to explore the conformational space of the ligand. amazonaws.com

Analysis of Results: The output provides various possible binding poses, ranked by their docking scores. The top-ranked poses are then analyzed to identify key interactions (e.g., hydrogen bonds with specific amino acid residues) that stabilize the ligand-receptor complex. uowasit.edu.iq

For instance, a hypothetical docking study of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate against a target like a receptor tyrosine kinase could reveal key interactions. The nitrogen and sulfur atoms of the thiadiazole ring, along with the carbonyl oxygen of the ester group, could act as hydrogen bond acceptors, while the aromatic rings could participate in pi-stacking or hydrophobic interactions.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Kinase A | -8.5 | LYS 72 | Hydrogen Bond |

| Kinase A | TYR 150 | Pi-Stacking | |

| Kinase B | -7.9 | ASP 184 | Hydrogen Bond |

| Kinase B | LEU 83 | Hydrophobic |

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ymerdigital.com For derivatives of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, a QSAR study could be developed to predict their potential efficacy as, for example, anticancer agents. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process involves:

Data Set Collection: Assembling a series of thiadiazole derivatives with experimentally determined biological activities (e.g., IC50 values). ymerdigital.com

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be categorized as constitutional, topological, quantum-chemical, or electronic descriptors. ymerdigital.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: Rigorously validating the model using both internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its predictive power. nih.gov

A QSAR model for thiadiazole derivatives might reveal that specific electronic properties (like the partial charge on the thiadiazole sulfur atom) and steric properties (like the size of a substituent on the benzoate (B1203000) ring) are critical for activity. Such models serve as powerful tools for designing new, more potent derivatives and prioritizing them for synthesis and testing. ymerdigital.com

Table 2: Example of Descriptors Used in a QSAR Model for Thiadiazole Derivatives (Note: This table is illustrative and does not represent a specific published QSAR model for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate.)

| Descriptor | Type | Potential Influence on Activity |

| LogP | Physicochemical | Lipophilicity, cell membrane permeability |

| Molecular Weight | Constitutional | Size and steric hindrance |

| HOMO Energy | Quantum-Chemical | Electron-donating ability |

| LUMO Energy | Quantum-Chemical | Electron-accepting ability |

| Dipole Moment | Electronic | Polarity and intermolecular interactions |

Reaction Mechanism Predictions using Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. For the synthesis of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, which can be formed through reactions like the Hurd-Mori synthesis, computational methods can elucidate the step-by-step pathway. mdpi.com

The Hurd-Mori reaction, for instance, involves the cyclization of a hydrazone with thionyl chloride. mdpi.com A computational study of this reaction would typically involve:

Geometry Optimization: Calculating the optimized 3D structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Energy Profile: Constructing a reaction energy profile that maps the energy changes throughout the reaction, highlighting the activation barriers for each step.

Topological Analysis of Electron Density (AIM, ELF)

The theory of Atoms in Molecules (AIM) and the analysis of the Electron Localization Function (ELF) are methods used to analyze the electron density of a molecule to understand chemical bonding and structure. gla.ac.uk These analyses provide a quantum mechanical basis for chemical concepts like atoms, bonds, and lone pairs. gla.ac.uk

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. gla.ac.uk The analysis focuses on the critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature of the bond. For Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, AIM analysis could be used to:

Characterize the C-S, N-N, and N-S bonds within the thiadiazole ring.

Quantify the degree of covalent versus ionic character in these bonds.

Identify weaker non-covalent interactions that may influence the molecule's conformation.

Electron Localization Function (ELF): ELF is a function that provides a measure of the probability of finding an electron pair in a given region of a molecule. researchgate.net The topological analysis of the ELF field reveals basins of attraction that correspond to atomic cores, covalent bonds, and lone pairs. This provides a visual and quantitative picture of the electron distribution that aligns well with classical Lewis structures. An ELF analysis of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate would help in:

Visualizing the lone pairs on the nitrogen and sulfur atoms of the thiadiazole ring.

Characterizing the aromaticity of the phenyl and thiadiazole rings.

Understanding the electronic effects of the methyl benzoate substituent on the thiadiazole ring.

Table 3: Hypothetical AIM Parameters for Bonds in Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate (Note: This table is for illustrative purposes only. The values are representative of what an AIM analysis might yield.)

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C=C (phenyl) | ~0.33 | Negative | Shared (covalent) |

| C-S (thiadiazole) | ~0.18 | Slightly Positive | Polar Covalent |

| N-N (thiadiazole) | ~0.29 | Negative | Shared (covalent) |

| C-O (ester) | ~0.25 | Positive | Polar Covalent |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Methyl 4 1,2,3 Thiadiazol 4 Yl Benzoate Derivatives

Systematic Modification Strategies and Library Synthesis for SAR Studies

To comprehensively understand the SAR of methyl 4-(1,2,3-thiadiazol-4-yl)benzoate derivatives, a systematic approach to molecular modification is essential. This typically involves the synthesis of a focused library of compounds where specific regions of the molecule are altered. The primary strategies for modification can be categorized as follows:

Modification of the Benzoate (B1203000) Ring: Introduction of a variety of substituents at different positions (ortho, meta, and para) of the phenyl ring can probe the electronic and steric requirements for activity. Substituents can range from simple alkyl and alkoxy groups to halogens and more complex functionalities.

Variation of the Ester Group: The methyl ester can be replaced with a range of other esters (e.g., ethyl, propyl, butyl) to investigate the impact of size and lipophilicity on activity. Furthermore, the ester can be bioisosterically replaced with other functional groups such as amides, carboxylic acids, or tetrazoles to modulate properties like metabolic stability and hydrogen bonding potential. patsnap.comnih.gov

Substitution on the Thiadiazole Ring: While the parent 1,2,3-thiadiazole (B1210528) is unsubstituted at the 5-position, the introduction of small alkyl or halo substituents could be explored to fine-tune the electronic nature and steric profile of the heterocyclic core.

The synthesis of such a library would likely employ combinatorial chemistry techniques to efficiently generate a diverse set of analogs for biological screening.

Impact of Substituent Effects on Electronic and Steric Properties

The introduction of different substituents to the methyl 4-(1,2,3-thiadiazol-4-yl)benzoate scaffold can significantly alter its electronic and steric properties, which in turn can influence its biological activity.

Electronic Effects:

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) on the benzoate ring can increase the electron density of the aromatic system. This can enhance pi-pi stacking interactions with biological targets.

Electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density of the phenyl ring. These groups can participate in different types of interactions, such as dipole-dipole or hydrogen bonding.

Steric Effects:

The size and shape of substituents play a crucial role in how the molecule fits into a biological target's binding site. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient interaction to elicit a biological response.

The position of the substituent is also critical. A substituent at the ortho position of the benzoate ring, for example, will have a more significant steric impact on the orientation of the thiadiazole ring compared to a substituent at the para position.

A computational evaluation of these steric and electronic contributions can provide valuable insights for designing more potent and selective analogs. mdpi.com

| Substituent Position | Electronic Effect | Potential Steric Impact |

| Ortho on Benzoate | Can influence the torsion angle between the phenyl and thiadiazole rings. | High potential for steric hindrance with the binding pocket. |

| Meta on Benzoate | Primarily electronic influence on the phenyl ring. | Moderate steric influence, depending on the substituent size. |

| Para on Benzoate | Strong electronic influence on the overall molecule. | Minimal direct steric clash with the thiadiazole moiety. |

Role of the Thiadiazole Ring in Activity Modulation

The 1,2,3-thiadiazole ring is a key pharmacophore in many biologically active compounds. mdpi.com Its role in modulating the activity of methyl 4-(1,2,3-thiadiazol-4-yl)benzoate derivatives is multifaceted. The thiadiazole ring is a bioisostere of other five-membered heterocycles and can participate in various non-covalent interactions with biological targets.

The nitrogen and sulfur atoms in the thiadiazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket. The aromatic nature of the thiadiazole ring also allows it to participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Influence of the Benzoate Moiety and Ester Group on Molecular Interactions

The benzoate moiety and the methyl ester group are critical for the molecular interactions of methyl 4-(1,2,3-thiadiazol-4-yl)benzoate derivatives. The benzoate ring provides a scaffold for hydrophobic interactions within a binding pocket. youtube.com The planarity of the aromatic ring facilitates favorable stacking interactions.

The methyl ester group can act as a hydrogen bond acceptor through its carbonyl oxygen. researchgate.net This interaction can be crucial for anchoring the molecule within the binding site of a biological target. The size and nature of the ester's alkyl group can also influence lipophilicity and how the molecule is positioned within a hydrophobic pocket.

Bioisosteric replacement of the ester group with functionalities like a carboxylic acid or an amide can introduce new interaction points, such as the ability to act as a hydrogen bond donor, and can alter the compound's pharmacokinetic profile. patsnap.comnih.gov

| Molecular Fragment | Potential Interactions |

| Benzoate Ring | Hydrophobic interactions, pi-pi stacking. |

| Ester Carbonyl | Hydrogen bond acceptor. |

| Ester Methyl Group | Van der Waals interactions, influences lipophilicity. |

Pharmacophore Elucidation and Binding Site Mapping (Conceptual)

Based on the structure of methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, a conceptual pharmacophore model can be proposed. This model highlights the key chemical features that are likely important for biological activity.

A hypothetical pharmacophore model for this compound class might include:

An aromatic feature: Represented by the benzoate ring.

A hydrogen bond acceptor: The carbonyl oxygen of the methyl ester.

A second hydrogen bond acceptor feature: The nitrogen atoms of the thiadiazole ring.

A hydrophobic feature: The phenyl ring and potentially the methyl group of the ester.

Computational methods like pharmacophore modeling can be used to generate and refine such models based on a set of active and inactive compounds. mdpi.com This information can then be used to virtually screen large compound libraries to identify new potential lead structures.

Binding site mapping, often performed using molecular docking simulations, can further elucidate how these pharmacophoric features interact with a specific biological target. This can help to visualize the orientation of the molecule in the binding pocket and identify key amino acid residues involved in the interaction.

Development of SAR Models Based on Experimental Data and Computational Insights

Once a library of methyl 4-(1,2,3-thiadiazol-4-yl)benzoate derivatives has been synthesized and their biological activities determined, quantitative structure-activity relationship (QSAR) models can be developed. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.

These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as:

Electronic properties: (e.g., Hammett constants, partial charges)

Steric properties: (e.g., molar refractivity, van der Waals volume)

Hydrophobic properties: (e.g., logP)

By analyzing the QSAR models, researchers can gain a deeper understanding of the SAR and make predictions about the activity of newly designed compounds. Computational insights from molecular docking and pharmacophore modeling can be integrated into the QSAR model development to improve its predictive power.

Investigation of Specific Interactions with Biomolecular Targets (e.g., Enzyme Active Sites, Receptor Pockets)

The ultimate goal of SAR and SPR studies is to understand how methyl 4-(1,2,3-thiadiazol-4-yl)benzoate derivatives interact with their specific biomolecular targets. This can be investigated through a combination of experimental and computational techniques.

Experimental Techniques:

X-ray crystallography: Can provide a high-resolution 3D structure of the ligand-target complex, revealing the precise binding mode and all intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy: Can be used to study the interactions between the ligand and the target in solution.

Site-directed mutagenesis: Can be used to identify key amino acid residues in the binding site that are essential for ligand binding and activity.

Computational Techniques:

Molecular docking: Predicts the preferred orientation of a ligand when bound to a receptor.

Molecular dynamics simulations: Can be used to study the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction.

By combining these approaches, a detailed picture of the specific interactions between methyl 4-(1,2,3-thiadiazol-4-yl)benzoate derivatives and their biological targets can be obtained, which is invaluable for the design of next-generation compounds with improved efficacy and selectivity.

Correlation of Structural Features with Desired Chemical or Biological Activity Profiles

The biological and chemical activities of thiadiazole derivatives are highly dependent on the nature and position of substituents on the thiadiazole ring and any associated phenyl rings. Research on various thiadiazole-containing compounds has highlighted several key structural features that can be modulated to tune their activity profiles, primarily in the realms of antimicrobial and anticancer applications.

Influence of Substituents on Antimicrobial Activity:

In a study on a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, the nature of the substituent introduced via an aldehyde condensation was found to be critical for their antimicrobial activity. The research indicated that the introduction of a 5-nitro-2-furoyl moiety resulted in the highest bioactivity against Gram-positive bacteria. mdpi.com This suggests that the presence of a nitro group and a furan (B31954) ring can significantly enhance the antimicrobial properties of the thiadiazole scaffold.

Another study on 4-methyl-1,2,3-thiadiazole (B96444) derivatives revealed that compounds containing 3-(trifluoromethyl)phenyl and 2-methylphenyl groups possessed a broad spectrum of fungicidal activity. nih.gov Furthermore, the replacement of a chlorine atom with a fluorine atom in some derivatives improved their direct inhibition activities against the tobacco mosaic virus (TMV). nih.gov This highlights the importance of halogen substitution and the presence of electron-withdrawing groups on the phenyl ring in modulating the biological activity.

The following table summarizes the observed antimicrobial activity of some 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazone derivatives:

| Compound ID | Substituent (R) | Target Organism | Activity (MIC in µg/mL) |

| 1 | 2-chlorophenyl | Gram-positive bacteria | Moderate |

| 2 | 4-chlorophenyl | Gram-positive bacteria | Moderate |

| 3 | 2-fluorophenyl | Gram-positive bacteria | Moderate |

| 4 | 4-fluorophenyl | Gram-positive bacteria | Moderate |

| 5 | 5-nitro-2-furyl | Gram-positive bacteria | 1.95–15.62 |

Data synthesized from a study on 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, which are structurally related to the compound of interest. mdpi.com

Influence of Substituents on Anticancer Activity:

Research into various thiadiazole derivatives has demonstrated their potential as anticancer agents, with the activity being closely linked to the substitution pattern. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, the presence of a 3,4,5-trimethoxyphenyl group was found to be crucial for cytotoxicity against several human cancer cell lines. nih.gov The position of this substituent on the thiadiazole ring was also a determining factor for activity. nih.gov

In a separate study on 1,3,4-thiadiazole derivatives, compounds bearing a 4-methoxyphenyl (B3050149) group and N-acetyl or propionyl substitutions showed increased binding affinity and selectivity for human adenosine (B11128) A3 receptors, which can be a target in cancer therapy.

The table below illustrates the antiproliferative activity of some 4-(2-hydroxyaryl)-1,2,3-thiadiazole derivatives, which share the 1,2,3-thiadiazole core.

| Compound ID | Substituents on 2-hydroxyphenyl moiety | Cell Line (K562) IC50 (µg/mL) | Cell Line (HeLa) IC50 (µg/mL) |

| 6 | 5-chloro, 3-nitro | 10 | 10 |

| 7 | 5-bromo, 3-methyl | >50 | >50 |

Data from a study on 4-(2-hydroxyaryl)-1,2,3-thiadiazole derivatives, which are structurally related to the compound of interest.

While these findings provide valuable insights into the SAR of the broader thiadiazole class of compounds, it is important to note that direct extrapolation to Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate and its specific derivatives should be done with caution. Further dedicated research is necessary to elucidate the precise structure-activity and structure-property relationships for this particular chemical entity.

Mechanistic Elucidation of Biological and Chemical Interactions of Methyl 4 1,2,3 Thiadiazol 4 Yl Benzoate

Exploration of Molecular Targets and Binding Modes

The molecular targets of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate have not been explicitly identified in the scientific literature. However, research on analogous 4-aryl-1,2,3-thiadiazole compounds suggests potential interactions with key cellular proteins involved in cancer progression. Two prominent molecular targets identified for this class of compounds are Heat shock protein 90 (Hsp90) and tubulin. bepls.comnih.gov

Heat shock protein 90 (Hsp90): Certain 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles have demonstrated potent inhibition of Hsp90. researchgate.netnih.gov Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. The binding of these thiadiazole derivatives to the N-terminal ATP-binding pocket of Hsp90 disrupts its chaperone function, leading to the degradation of client proteins and subsequent inhibition of cancer cell proliferation. researchgate.netnih.gov

The binding mode of these inhibitors involves a crucial network of hydrogen bonds between the resorcinol (B1680541) group of the thiadiazole derivative and conserved amino acid residues within the ATP-binding site of Hsp90, including Leu 48, Ser 52, Asp 93, Gly 97, and Thr 184. nih.gov Additionally, hydrophobic interactions with residues such as Asn 51, Ala 55, Met 98, and Phe 138 contribute to the binding affinity. nih.gov A detailed thermodynamic analysis of the binding of aryl-dihydroxyphenyl-thiadiazole inhibitors to human Hsp90α revealed that the interaction is primarily driven by a large favorable enthalpic contribution, supplemented by a smaller favorable entropic contribution, indicating an enthalpically and entropically optimized binding process. nih.gov

Tubulin: Another potential molecular target for 4-aryl-1,2,3-thiadiazole derivatives is tubulin. bepls.com Some analogs of the natural product combretastatin (B1194345) A-4, where the cis-stilbene (B147466) bridge is replaced by a 1,2,3-thiadiazole (B1210528) ring, have been shown to inhibit tubulin polymerization. bepls.com These compounds are thought to bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest and apoptosis. bepls.comnih.gov The 3,4,5-trimethoxyphenyl group, a key pharmacophore for tubulin inhibition, appears to be crucial for the activity of these thiadiazole derivatives. bepls.com

| Potential Molecular Target | Interacting Moiety (in related compounds) | Key Interacting Residues/Binding Site | Potential Consequence of Binding |

|---|---|---|---|

| Heat shock protein 90 (Hsp90) | 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole | N-terminal ATP-binding pocket (Leu 48, Ser 52, Asp 93, Gly 97, Thr 184) | Inhibition of chaperone function, degradation of oncoproteins |

| Tubulin | 4-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole | Colchicine-binding site on β-tubulin | Inhibition of microtubule polymerization, cell cycle arrest |

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Competitive, Non-Competitive)

Specific enzyme inhibition kinetic studies for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate are not available. However, based on the identified molecular targets for related compounds, some inferences can be made.

For Hsp90 inhibitors, the mechanism is typically competitive, with the inhibitor binding to the ATP-binding site and preventing the binding of the natural substrate, ATP. nih.gov The detailed thermodynamic studies on 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles binding to Hsp90 are consistent with a high-affinity interaction within a specific binding pocket. nih.gov

For tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, the inhibition is non-competitive with respect to GTP, which binds to a different site on tubulin. These inhibitors disrupt the assembly of tubulin dimers into microtubules. nih.gov

Receptor Binding Assays and Ligand-Receptor Complex Formation

There is no specific information available from receptor binding assays for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate. The primary targets identified for structurally similar compounds, Hsp90 and tubulin, are intracellular proteins rather than cell surface receptors. The interaction with these targets is typically studied using techniques like isothermal titration calorimetry (ITC), thermal shift assays (TSA), and X-ray crystallography to characterize the binding affinity and the three-dimensional structure of the protein-ligand complex. nih.govnih.gov For instance, co-crystallization studies of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles with the N-terminal domain of Hsp90 have provided detailed insights into the ligand-receptor complex formation at an atomic level. nih.gov

Modulation of Cellular Pathways and Signaling Cascades (Mechanistic Focus)

Based on the potential molecular targets, Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate could modulate several cellular pathways and signaling cascades.

Hsp90 Inhibition-Mediated Pathway Modulation: Inhibition of Hsp90 would lead to the degradation of a wide array of client proteins, many of which are critical components of signaling pathways that promote cancer cell growth and survival. This includes:

MAPK/ERK Pathway: Degradation of kinases such as RAF and MEK.

PI3K/Akt Pathway: Degradation of Akt.

Tyrosine Kinase Receptor Signaling: Degradation of receptors like HER2/ErbB2 and EGFR.

Studies on 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole Hsp90 inhibitors have confirmed the depletion of Hsp90 client proteins such as CRAF, ERBB2, and CDK4 in cancer cells. researchgate.net This demonstrates a clear mechanistic link between Hsp90 inhibition by these thiadiazole derivatives and the disruption of key oncogenic signaling pathways.

Tubulin Polymerization Inhibition-Mediated Pathway Modulation: Disruption of microtubule dynamics by tubulin inhibitors triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest can activate downstream signaling cascades that ultimately lead to apoptosis. Key pathways involved include:

Activation of the anaphase-promoting complex/cyclosome (APC/C).

Modulation of the Bcl-2 family of proteins.

Activation of caspases.

Investigation of Antiproliferative Mechanisms in Cellular Models (e.g., Apoptosis Induction Pathways, Cell Cycle Arrest Points)

The antiproliferative mechanisms of 4-aryl-1,2,3-thiadiazole derivatives have been investigated in various cancer cell lines.

Apoptosis Induction: Hsp90 inhibitors, including the 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole series, have been shown to induce apoptosis in cancer cells. researchgate.netnih.gov This is often evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net The induction of apoptosis is a direct consequence of the degradation of client proteins that are essential for cell survival.

Cell Cycle Arrest: Tubulin polymerization inhibitors, including 1,2,3-thiadiazole analogs of combretastatin A-4, are known to cause cell cycle arrest at the G2/M phase. bepls.com This is a direct result of the disruption of the mitotic spindle, which prevents the proper segregation of chromosomes and progression through mitosis. Similarly, some 5-aryl-1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest at the S and G2/M phases in different cancer cell lines. nih.gov

| Mechanism | Observed Effect in Related Compounds | Affected Cancer Cell Lines (Examples) |

|---|---|---|

| Apoptosis Induction | PARP cleavage, caspase activation | HCT116 (human colon cancer) |

| Cell Cycle Arrest | G2/M phase arrest | HL-60 (human myeloid leukemia), HCT-116 (human colon adenocarcinoma) |

Antimicrobial Mechanisms of Action (e.g., Cell Wall Synthesis Inhibition, DNA Gyrase Interference)

While the broader class of thiadiazoles has been extensively studied for antimicrobial properties, there is a lack of specific information on the antimicrobial mechanisms of action for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate or closely related 4-aryl-1,2,3-thiadiazole derivatives. Studies on other thiadiazole isomers, such as 1,3,4-thiadiazoles, have shown a wide range of antimicrobial activities, but their mechanisms are diverse and cannot be directly extrapolated to the 1,2,3-thiadiazole scaffold. mdpi.comnih.gov

Interaction with Nucleic Acids (DNA/RNA) and Proteins: Binding Affinities and Conformational Changes

Direct interaction with nucleic acids (DNA/RNA) has not been reported as a primary mechanism of action for Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate or its close analogs. The primary interactions appear to be with proteins.

As discussed in Section 6.1, 4-aryl-1,2,3-thiadiazole derivatives have been shown to bind to Hsp90 with high affinity. The dissociation constants (Kd) for the binding of some 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles to Hsp90 are in the nanomolar range, as determined by isothermal titration calorimetry and thermal shift assays. researchgate.netnih.gov The binding of these inhibitors to the N-terminal domain of Hsp90 induces conformational changes that prevent the binding of ATP and the subsequent conformational cycling of the chaperone that is necessary for its function. nih.gov

For tubulin, the binding of 1,2,3-thiadiazole-based inhibitors to the colchicine site prevents the conformational changes required for the polymerization of tubulin dimers into microtubules. bepls.com

Chelation and Coordination Chemistry with Metal Ions

The 1,2,3-thiadiazole ring system, a key component of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate, possesses heteroatoms with lone pairs of electrons, making it a potential ligand for coordination with metal ions. Thiadiazoles are known to form complexes with various transition metals, and the coordination can occur through the nitrogen or sulfur atoms of the heterocyclic ring. The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the thiadiazole ring, and the reaction conditions.

While no specific studies on the chelation of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate with metal ions have been reported, the presence of the 4-yl-benzoate substituent could influence its coordination behavior. The ester group might participate in the coordination, potentially leading to the formation of bidentate or bridging complexes. The electronic properties of the benzoate (B1203000) group can also affect the electron density on the thiadiazole ring, thereby modulating its affinity for metal ions. The study of such metal complexes is of interest due to their potential applications in catalysis, materials science, and medicinal chemistry.

Table 1: Potential Coordination Sites of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate

| Potential Coordinating Atom | Rationale |

|---|---|

| Nitrogen (N2 or N3) | Lone pair of electrons available for coordination. |

| Sulfur (S1) | Lone pair of electrons, though generally a weaker coordinator than nitrogen in thiadiazoles. |

Role of Metabolites in Mechanistic Pathways

The metabolic fate of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate in biological systems has not been explicitly studied. However, based on the metabolism of related compounds, potential metabolic pathways can be proposed. The metabolism is likely to involve the enzymatic systems of the liver, particularly the cytochrome P450 (CYP) enzymes.

One potential metabolic pathway for the 1,2,3-thiadiazole ring involves oxidation by CYP enzymes. For some monocyclic 1,2,3-thiadiazoles, this oxidation can lead to the extrusion of the three heteroatoms and the formation of the corresponding acetylenic compounds. This metabolic activation could lead to reactive intermediates that may interact with cellular macromolecules.

The methyl benzoate moiety is expected to undergo hydrolysis by esterase enzymes to yield benzoic acid and methanol (B129727). Benzoic acid is a well-known metabolite that is typically conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. nih.gov The metabolism of methylbenzoates has been studied in microorganisms, which utilize a meta-cleavage pathway. nih.govasm.orgjst.go.jp

It is important to note that these are hypothetical metabolic pathways. The actual metabolites and their roles in any biological activity of Methyl 4-(1,2,3-thiadiazol-4-yl)benzoate would need to be determined through dedicated metabolic studies.

Detailed Analysis of Photophysical and Photochemical Mechanisms

The photochemistry of 1,2,3-thiadiazoles is a well-documented area of research. Upon absorption of ultraviolet light, these compounds can undergo a variety of photochemical reactions, the most prominent of which is the extrusion of molecular nitrogen. This process leads to the formation of highly reactive, short-lived intermediates.

The primary photochemical event for 1,2,3-thiadiazoles is the cleavage of the N2-N3 bond, followed by the loss of a nitrogen molecule (N₂). This denitrogenation can proceed from the singlet excited state and results in the formation of a transient thiirene (B1235720) intermediate. Thiirenes are three-membered rings containing a sulfur atom and are generally unstable, though their stability can be influenced by the substituents.